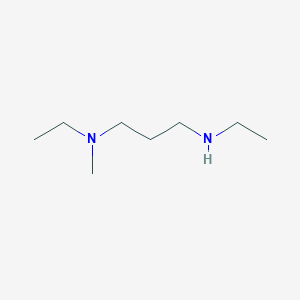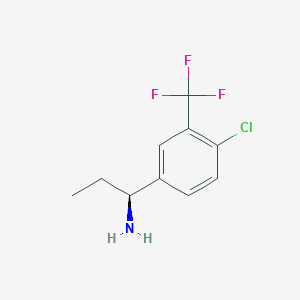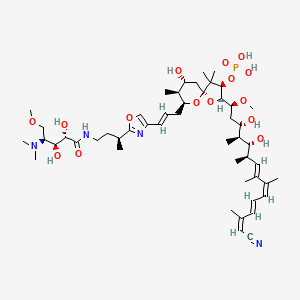
Calyculin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calyculin E is a natural product isolated from the marine sponge Discodermia calyx. It belongs to the calyculin family, which are known for their potent cytotoxic properties. These compounds are strong inhibitors of protein phosphatases, particularly serine/threonine protein phosphatases 1 and 2A
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calyculin E involves complex organic reactions due to its densely functionalized structure. The synthetic route typically includes the formation of multiple stereocenters and the incorporation of various functional groups. Key steps often involve aldol reactions, Wittig reactions, and macrolactonization . The reaction conditions are meticulously controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. Currently, it is primarily obtained through extraction from its natural source, the marine sponge Discodermia calyx. Advances in biotechnology and synthetic biology may offer future methods for large-scale production, such as the use of engineered microbial systems to produce this compound through biosynthetic pathways .
化学反応の分析
Types of Reactions
Calyculin E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Functional groups in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of carbonyl groups can yield alcohols .
科学的研究の応用
Calyculin E has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study enzyme inhibition and protein phosphatase activity.
Biology: this compound is employed in cell biology to investigate cell cycle regulation and signal transduction pathways.
Medicine: Due to its potent cytotoxicity, it is explored as a potential anti-cancer agent.
作用機序
Calyculin E exerts its effects primarily through the inhibition of serine/threonine protein phosphatases 1 and 2A. By inhibiting these enzymes, this compound disrupts the dephosphorylation of key proteins involved in cell cycle regulation and signal transduction. This leads to alterations in cellular processes such as mitosis and apoptosis .
類似化合物との比較
Similar Compounds
Calyculin E is part of a family of compounds that includes calyculin A, calyculin B, and calyculin C. These compounds share similar structures and biological activities but differ in their specific functional groups and stereochemistry .
Uniqueness
What sets this compound apart from its analogs is its unique combination of functional groups and stereochemistry, which may confer distinct biological activities and potency. This uniqueness makes it a valuable tool for studying protein phosphatase inhibition and its effects on cellular processes .
特性
CAS番号 |
133445-05-3 |
|---|---|
分子式 |
C50H81N4O15P |
分子量 |
1009.2 g/mol |
IUPAC名 |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChIキー |
FKAWLXNLHHIHLA-MJRDKPGKSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C/C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
正規SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


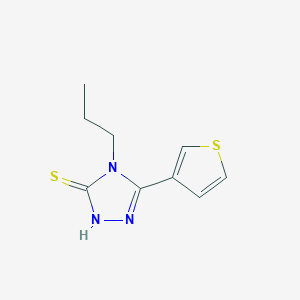
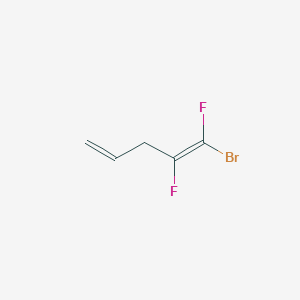
![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)

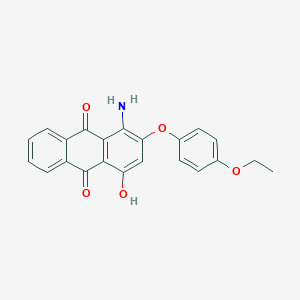
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
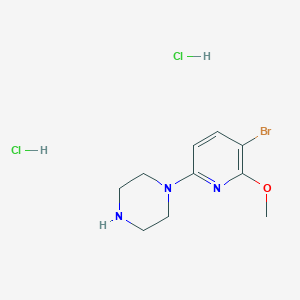
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
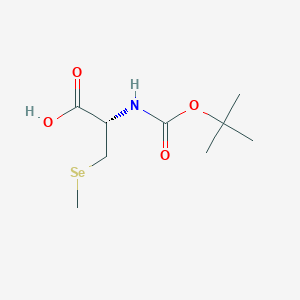
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
